2-Bromo-3-iodothiophene
Overview
Description
2-Bromo-3-iodothiophene is a halogenated thiophene derivative that serves as a key intermediate in the synthesis of various thiophene-based polymers and compounds. The presence of both bromine and iodine atoms on the thiophene ring makes it a versatile reagent for further chemical transformations, including coupling reactions and polymerizations.
Synthesis Analysis
The synthesis of thiophene derivatives often involves palladium-catalyzed coupling reactions. For instance, the synthesis of block copolythiophenes can be achieved by nickel-catalyzed coupling polymerization of 2-bromo-3-hexyl-5-iodothiophene, followed by polymerization of another thiophene derivative . Similarly, selective lithiation of 3-bromothiophene allows for the transformation of 2-bromo-3-iodothiophene into 2-bromo-3-formylthiophene with high selectivity . These methods demonstrate the utility of halogenated thiophenes in constructing more complex thiophene-based structures.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be elucidated using various spectroscopic techniques. For example, the structure of block copolymers synthesized from bromo-iodothiophene derivatives was confirmed by FT-IR and 1H NMR spectroscopies . Additionally, the X-ray molecular structure of 3,4′-dibromo-2,2′-bithiophene, a related compound, has been reported, providing insight into the arrangement of atoms and the geometry of the thiophene ring system .
Chemical Reactions Analysis
2-Bromo-3-iodothiophene participates in a variety of chemical reactions. It can undergo controlled polymerization with the aid of catalysts and additives, as demonstrated by the synthesis of high molecular weight polydodecylthiophene . The bromo and iodo substituents also allow for selective metallation and subsequent reactions, such as the formation of 2-bromo-3-formylthiophene . Moreover, bromothiophene derivatives can react with aryl iodides in the presence of a palladium complex and a silver(I) nitrate/potassium fluoride system to induce coupling at the C-H bond adjacent to the sulfur atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are characterized using a variety of analytical techniques. Gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) can be used to determine the molecular weight and thermal properties of thiophene-based polymers . The optical properties, such as UV–vis absorbance, are also important for applications in electronic devices and can be studied using UV–vis spectroscopy . Atomic force microscopy (AFM) can provide information on the morphology of thin films formed from thiophene derivatives .
Scientific Research Applications
Halogen Exchange Reactions
2-Bromo-3-iodothiophene is involved in halogen exchange reactions. For instance, its reaction with sodium methoxide in different solvents leads to a 'halogen dance', producing various bromo-iodothiophenes and other compounds. This showcases its utility in complex chemical transformations and synthesis (Gronowitz, Hallberg, & Glennow, 1980).
Polymer Synthesis
2-Bromo-3-iodothiophene is a key monomer in polymerization processes. For example, its polymerization with isopropylmagnesium chloride and Ni(dppp)Cl2, followed by quenching with hydrochloric acid, results in the production of poly(3-hexylthiophene) with low polydispersity, demonstrating its role in creating polymers with specific properties (Miyakoshi, Yokoyama, & Yokozawa, 2004).
Selective Metallation and Synthesis
The compound is used in selective metallation processes. A notable example is its transformation into 2-bromo-3-formylthiophene via lithiation and formylation, highlighting its versatility in synthesizing specialized chemical structures (Sonoda et al., 2009).
Kinetic Studies in Polymerization
It's also used in kinetic studies of polymerization processes. For instance, the controlled polymerization of 2-bromo-3-hexyl-5-iodothiophene with LiCl as an additive has been investigated, revealing insights into the rate constants and mechanisms of polymerization reactions (Lamps & Catala, 2011).
Photochemical Studies
2-Bromo-3-iodothiophene is involved in photochemical studies. Research on halothiophenes, including this compound, demonstrates their behavior under photochemical dehalogenation. This research has implications for understanding the mechanisms of photoinduced chemical reactions (Raviola et al., 2016).
Vibrational Spectra Analysis
The vibrational spectra and assignments for derivatives of thiophene, including 3-iodothiophene, have been studied to understand the fundamental vibrations and molecular structure. This research provides crucial insights into the molecular behavior of such compounds (Paliani & Cataliotti, 1982).
Cross-Coupling Reactions
Functionalized 2-bromo- and 2-iodothiophenes, including 2-bromo-3-iodothiophene, are used in cross-coupling reactions under palladium catalysis. This demonstrates its application in creating diverse organic compounds with specific functional groups (Rao, Banerjee, & Dhanorkar, 2011).
Block Copolymer Synthesis
This compound is instrumental in the synthesis of block copolymers. For example, poly(3-hexylthiophene)-b-poly(3-phenoxymethylthiophene)s are prepared using 2-bromo-3-hexyl-5-iodothiophene, showcasing its role in advanced polymer chemistry (Ohshimizu & Ueda, 2008).
Electron Correlation and Relativistic Effects Studies
The influence of electron correlation and relativistic effects on the valence shell photoelectron spectrum of iodothiophene, including 2-iodothiophene, has been explored to understand the ionization energies and spectral intensities of these compounds (Trofimov et al., 2002).
Safety And Hazards
Future Directions
2-Bromo-3-iodothiophene and other thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on designing novel strategies to reach more efficient materials for electronic applications .
properties
IUPAC Name |
2-bromo-3-iodothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrIS/c5-4-3(6)1-2-7-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDISVLUEVDWDIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrIS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448968 | |
Record name | 2-BROMO-3-IODOTHIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-iodothiophene | |
CAS RN |
24287-92-1 | |
Record name | 2-BROMO-3-IODOTHIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.